S-Methylthioperamide

Description

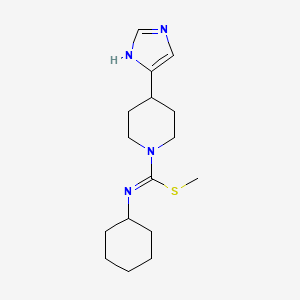

S-Methylthioperamide (SMT) is a potent histamine H3 receptor antagonist widely used in neuropharmacological research. It is a methylated derivative of thioperamide, designed to enhance binding specificity and stability for studying H3 receptor dynamics . H3 receptors are presynaptic autoreceptors that regulate histamine synthesis and release in the central nervous system (CNS). SMT’s radiolabeled form, [³H]SMT, has been instrumental in mapping receptor distribution and quantifying binding affinities in both central and peripheral tissues .

Properties

Molecular Formula |

C16H26N4S |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

methyl N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carboximidothioate |

InChI |

InChI=1S/C16H26N4S/c1-21-16(19-14-5-3-2-4-6-14)20-9-7-13(8-10-20)15-11-17-12-18-15/h11-14H,2-10H2,1H3,(H,17,18) |

InChI Key |

XXUCEXGUGBBAAH-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC1CCCCC1)N2CCC(CC2)C3=CN=CN3 |

Synonyms |

(3H)S-methylthioperamide methylthioperamide N-cyclohexyl-N',N'-(1,5-(3-(4(5)-1H-imidazolyl))pentanediyl)-S-methylisothiourea S-methylthioperamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with ³H-α-Methylhistamine (aMH)

³H-α-Methylhistamine (aMH) is a selective H3 receptor agonist, often used as a reference ligand. Key comparative findings include:

Binding Affinity and Capacity

| Parameter | [³H]SMT (Antagonist) | [³H]aMH (Agonist) |

|---|---|---|

| KD (nM) | 2.1 ± 0.7 | 2.5 ± 0.5 |

| Bmax | 24.3 ± 4.2 pmol/g tissue | 7.3 ± 1.2 pmol/g tissue |

| Specific Binding (%) | 70–80% | 85–90% |

- KD : Both ligands exhibit similar dissociation constants, indicating comparable affinity for H3 receptors .

- Bmax: SMT demonstrates a ~3-fold higher maximum binding capacity than aMH, suggesting broader receptor accessibility or additional non-H3 binding sites .

- Specificity : aMH shows marginally higher specificity, likely due to its agonist-driven conformational selectivity .

Tissue Distribution

| Tissue | [³H]SMT Binding | [³H]aMH Binding |

|---|---|---|

| Brain | High (e.g., 551 ± 152 fmol/mg protein) | High (189 ± 40 fmol/mg protein) |

| Liver | Significant | Negligible |

| Adrenal Gland | High | Negligible |

| Lung | Moderate | Low |

- CNS : Both ligands bind extensively in the brain, with autoradiographic overlap in regions like the striatum and cortex .

- Peripheral Tissues: SMT binds robustly in peripheral tissues (e.g., liver, adrenal gland), while aMH shows negligible activity outside the CNS. This suggests SMT interacts with non-H3 targets (e.g., hemoglobin) in peripheral systems .

Functional Effects

- Histamine Modulation : SMT dose-dependently reduces brain histamine content (30–70% reduction at 10–20 mg/kg in mice), likely by blocking H3 autoreceptors and increasing histamine release .

- Temperature Sensitivity : SMT binding is temperature-dependent. At 41°C, its total binding peaks within 5 minutes before declining, whereas aMH binding remains stable .

Comparison with Other H3-Targeting Compounds

- Thioperamide (Parent Compound): SMT’s methylated structure reduces non-specific binding compared to thioperamide, which exhibits high peripheral non-H3 activity .

- Non-Imidazole Antagonists: Unlike imidazole-based SMT, newer antagonists (e.g., pitolisant) avoid cytochrome P450 interactions but may lack SMT’s peripheral tissue diagnostic utility .

Key Research Findings and Implications

Dual Utility of SMT: CNS Studies: SMT’s high Bmax and brain specificity make it ideal for quantifying H3 receptor density in neurological disorders . Peripheral Diagnostics: Its peripheral binding, though partially non-H3, may aid in studying histamine’s role in inflammation or metabolic processes .

Limitations and Caveats: Non-H3 binding in peripheral tissues complicates data interpretation, necessitating parallel use of selective agonists like aMH for validation . Temperature and assay conditions significantly affect SMT’s binding kinetics, requiring strict experimental standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.